Cas no 98026-19-8 (2-(2-sulfanylethyl)sulfanylethan-1-ol)

2-(2-Sulfanylethyl)sulfanylethan-1-ol is a bifunctional organosulfur compound featuring both thiol and hydroxyl groups, making it a versatile intermediate in organic synthesis and material science. Its molecular structure enables dual reactivity, allowing for applications in crosslinking, polymer modification, and surface functionalization. The compound’s thiol group facilitates thiol-ene click chemistry, while the hydroxyl group offers additional sites for derivatization or hydrogen bonding. It is particularly useful in the preparation of functionalized polymers, adhesives, and coatings, where controlled reactivity and stability are required. The balanced hydrophilicity and lipophilicity of this compound enhance its compatibility with diverse solvents and matrices, supporting its use in tailored chemical formulations.
2-(2-sulfanylethyl)sulfanylethan-1-ol structure
98026-19-8 structure
Product Name:2-(2-sulfanylethyl)sulfanylethan-1-ol
CAS No:98026-19-8
MF:C4H10OS2
MW:138.251598834991
CID:2820517
PubChem ID:5255742
Update Time:2025-06-07

2-(2-sulfanylethyl)sulfanylethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-(2-sulfanylethylsulfanyl)ethanol
    • Ethanol, 2-[(2-mercaptoethyl)thio]-
    • 2-[(2-sulfanylethyl)sulfanyl]ethan-1-ol
    • 2-(2-mercaptoethylthio)ethanol
    • 2-(2-sulfanylethyl)sulfanylethan-1-ol
    • Inchi: 1S/C4H10OS2/c5-1-3-7-4-2-6/h5-6H,1-4H2
    • InChI Key: BTEAFSPWXRCITQ-UHFFFAOYSA-N
    • SMILES: S(CCO)CCS

Computed Properties

  • Exact Mass: 138.01730729g/mol
  • Monoisotopic Mass: 138.01730729g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 4
  • Complexity: 32.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 46.5

2-(2-sulfanylethyl)sulfanylethan-1-ol Pricemore >>

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Additional information on 2-(2-sulfanylethyl)sulfanylethan-1-ol

Professional Introduction to 2-(2-sulfanylethyl)sulfanylethan-1-ol (CAS No. 98026-19-8)

2-(2-sulfanylethyl)sulfanylethan-1-ol, a compound with the chemical identifier CAS No. 98026-19-8, represents a significant area of interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its sulfanylethyl and sulfanyl functional groups, has garnered attention for its potential applications in drug development and molecular design. The unique structural motifs present in this molecule make it a versatile intermediate in the synthesis of more complex pharmacophores, particularly those involving sulfur-containing heterocycles and sulfonamide derivatives.

The structural framework of 2-(2-sulfanylethyl)sulfanylethan-1-ol consists of an ethyl backbone substituted with two sulfanyl groups at the second carbon atom. This configuration imparts a high degree of reactivity, making it a valuable building block for medicinal chemists. The presence of both sulfanyl groups enhances its ability to participate in nucleophilic substitution reactions, cross-coupling reactions, and other transformations that are pivotal in constructing biologically active molecules.

In recent years, there has been a surge in research focusing on sulfur-containing compounds due to their diverse pharmacological properties. Sulfonamides, for instance, are well-documented for their antimicrobial, anti-inflammatory, and anticancer activities. The compound 2-(2-sulfanylethyl)sulfanylethan-1-ol can be considered a precursor to such sulfonamide derivatives, offering a strategic entry point for the synthesis of novel therapeutic agents. Its role as an intermediate has been explored in the preparation of sulfonamides that exhibit inhibitory effects on various enzymes and receptors implicated in human diseases.

One of the most compelling aspects of 2-(2-sulfanylethyl)sulfanylethan-1-ol is its potential application in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often dysregulated in cancerous conditions. By modifying the structure of this compound to incorporate additional functional groups or linkages, researchers can generate derivatives with enhanced selectivity and potency against specific kinases. Recent studies have demonstrated that sulfonamide-based inhibitors can effectively disrupt aberrant signaling cascades, making them promising candidates for clinical trials.

The synthesis of 2-(2-sulfanylethyl)sulfanylethan-1-ol involves multi-step organic transformations that highlight the compound's synthetic utility. One common approach involves the reaction of ethylene oxide with sodium thiolate followed by subsequent functionalization to introduce the sulfanyl groups. This method leverages readily available starting materials and allows for scalability, which is essential for industrial applications. Additionally, modern catalytic techniques have been employed to streamline these reactions, reducing both reaction times and byproduct formation.

The pharmacological profile of derivatives derived from 2-(2-sulfanylethyl)sulfanylethan-1-ol has been extensively studied in preclinical models. These studies have revealed intriguing biological activities that warrant further investigation. For example, certain derivatives have shown promise as inhibitors of matrix metalloproteinases (MMPs), which are enzymes involved in tissue degradation and are implicated in conditions such as arthritis and cancer metastasis. By fine-tuning the structure of these compounds, researchers aim to develop drugs that can selectively target these enzymes without causing significant side effects.

Another area where this compound has shown promise is in the development of antiviral agents. Viruses often rely on host cellular machinery for replication, and targeting specific enzymes or proteins involved in these processes can disrupt viral life cycles. Sulfonamide derivatives derived from 2-(2-sulfanylethyl)sulfanylethan-1-ol have been investigated for their ability to inhibit viral proteases and polymerases. These findings suggest that such compounds could be effective against a range of viral infections, including those caused by RNA viruses like influenza and coronaviruses.

The role of computational chemistry has also been instrumental in understanding the behavior of 2-(2-sulfanylethyl)sulfanylethan-1-ol and its derivatives. Molecular modeling techniques allow researchers to predict how these compounds interact with biological targets at the atomic level. This information is crucial for designing molecules with optimized pharmacokinetic properties, such as improved solubility and bioavailability. Furthermore, computational studies have helped identify potential lead compounds that can be further optimized through experimental synthesis.

In conclusion, 2-(2-sulfanylethyl)sulfanylethan-1-ol (CAS No. 98026-19-8) stands out as a versatile intermediate with significant potential in pharmaceutical research and development. Its unique structural features enable it to participate in diverse chemical transformations, making it a valuable tool for synthesizing biologically active molecules. The growing body of research on sulfur-containing compounds underscores their importance in drug discovery, and compounds derived from 2-(2-sulfanylethyl)sulfanylethan-1-ol are no exception. As our understanding of molecular interactions continues to evolve, this compound is likely to play an increasingly important role in the development of novel therapeutic agents.

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